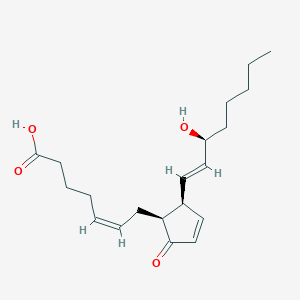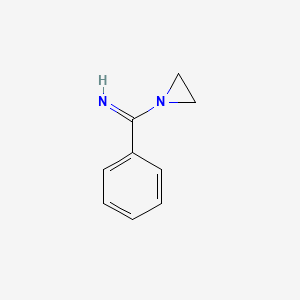
Dapoxetina N-óxido (90 por ciento)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dapoxetine N-Oxide is an impurity of Dapoxetine . Dapoxetine, marketed as Priligy among others, is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation (PE) in men 18–64 years old . The major product at the end of the metabolic pathway is circulating dapoxetine N-oxide, which is a weak SSRI and contributes no clinical effect .
Synthesis Analysis
The preparation method of Dapoxetine N-Oxide has been disclosed in a patent . A novel and practical asymmetric synthesis of dapoxetine hydrochloride by using the chiral auxiliary (S)-tert-butanesulfinamide was explored .
Molecular Structure Analysis
The Dapoxetine N-Oxide molecule contains a total of 49 bond(s). There are 26 non-H bond(s), 17 multiple bond(s), 6 rotatable bond(s), 17 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 positively charged N, 1 quaternary N, and 1 ether(s) (aromatic) .
Chemical Reactions Analysis
N-dealkylation, hydroxylation, N-oxidation and dearylation were found to be the main metabolic reactions for the investigated xenobiotic . The relative clearance values of three variants, 2D6*90, *94, and V342M, exhibited no markedly increased relative clearance of 106.17%, 107.78%, and 109.98%, respectively; the rest 19 variants exhibited significantly decreased levels ranging from 27.56% to 84.64% .
Physical And Chemical Properties Analysis
Dapoxetine N-Oxide is a Pale Orange to Light Brown Sticky Solid . The molecular formula is C21H23NO2 .
Aplicaciones Científicas De Investigación
Tratamiento del Accidente Cerebrovascular
Se ha descubierto que la dapoxetina previene el daño neuronal y mejora los resultados funcionales en un modelo de accidente cerebrovascular isquémico . Modula la inflamación y el estrés oxidativo, que son factores clave en el daño neuronal inducido por el accidente cerebrovascular . La dapoxetina mejora significativamente los déficits neuroconductuales inducidos por la isquemia/reperfusión cerebral, reduce el volumen del infarto cerebral y el daño histopatológico .
Efectos Antidepresivos
La dapoxetina es un inhibidor selectivo de la recaptación de serotonina (ISRS) de acción corta, una clase popular de antidepresivos . Se ha demostrado que los ISRS tienen efectos positivos en la función motora y cognitiva después del accidente cerebrovascular .
Modulación del Estrés Oxidativo
El pretratamiento con dapoxetina reduce la peroxidación lipídica, un marcador clave del estrés oxidativo . Esto sugiere que la dapoxetina podría tener aplicaciones potenciales en condiciones caracterizadas por el estrés oxidativo .
Efectos Antiinflamatorios
La dapoxetina reduce los niveles de mediadores inflamatorios como el TNF-α e iNOS . Esto indica que la dapoxetina podría ser útil en condiciones donde la inflamación juega un papel clave .
Supresión de la Apoptosis
La dapoxetina suprime la caspasa-3, una enzima clave involucrada en el proceso de apoptosis (muerte celular programada)
Mecanismo De Acción
Target of Action
Dapoxetine N-Oxide, a metabolite of Dapoxetine, primarily targets the serotonin transporter . The serotonin transporter plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that modulates mood, cognition, reward, learning, memory, and numerous physiological processes .
Mode of Action
Dapoxetine N-Oxide works by inhibiting the serotonin transporter, thereby increasing serotonin’s action at the pre- and postsynaptic receptors . This inhibition of serotonin reuptake leads to an increase in serotonin concentration in the synaptic cleft, which can delay ejaculation .
Biochemical Pathways
The metabolism of Dapoxetine involves several biochemical pathways. It is primarily metabolized in the liver and kidneys via cytochrome P450 (CYP) 3A4, CYP2D6, and flavin monooxygenase 1 (FMO1), forming Dapoxetine N-Oxide and other metabolites . The main metabolic reactions include N-dealkylation, hydroxylation, N-oxidation, and dearylation .
Pharmacokinetics
Dapoxetine is rapidly absorbed in the body with a bioavailability of 15–76% (mean 42%), reaching its maximum plasma concentration (Cmax) 1–1.3 hours after oral administration . It is extensively protein-bound (>99%) and is metabolized in the liver and kidneys, forming Dapoxetine N-Oxide among other metabolites . The elimination half-life of Dapoxetine is 1.5–1.6 hours, and it is excreted via the kidneys .
Result of Action
The action of Dapoxetine N-Oxide at the molecular and cellular level results in significant neurobehavioral improvements. It has been shown to ameliorate cerebral ischemia/reperfusion-induced neurobehavioral deficits, reduce cerebral infarct volume, and mitigate histopathological damage . Moreover, Dapoxetine N-Oxide reduces lipid peroxidation, caspase-3, and inflammatory mediators, potentially improving neurological function and reducing cerebral damage .
Action Environment
While specific studies on the environmental influence on Dapoxetine N-Oxide’s action are limited, it’s known that environmental factors can affect the action of similar compounds. For instance, dissolved oxygen levels and carbon-to-nitrogen ratio can affect nitrous oxide emissions by influencing the physiological and ecological dynamics of nitrifying and denitrifying microbial communities
Safety and Hazards
Direcciones Futuras
The complete hepatic metabolism pathway of dapoxetine established according to the human liver microsome assay with the use of a high-resolution LC–MS system was described . Eleven biotransformation products of dapoxetine, including eight metabolites not reported in the literature so far, were detected and identified . These data may help in the clinical assessment of the metabolic elimination of dapoxetine and may provide fundamental information for further clinical studies .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Dapoxetine N-Oxide (90% purity) can be achieved through the oxidation of Dapoxetine using an oxidizing agent.", "Starting Materials": [ "Dapoxetine", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite, or potassium permanganate)", "Solvent (e.g. water, acetonitrile, or methanol)", "Base (e.g. sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "Dissolve Dapoxetine in the solvent and add the base to adjust the pH to around 10-11", "Add the oxidizing agent slowly while stirring the solution at room temperature or slightly above", "Monitor the reaction progress using TLC or HPLC", "Once the reaction is complete, quench the reaction with an acid (e.g. hydrochloric acid)", "Extract the product with a suitable organic solvent (e.g. ethyl acetate or dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Dapoxetine N-Oxide (90% purity)" ] } | |
Número CAS |
1346603-24-4 |
Fórmula molecular |
C21H23NO2 |
Peso molecular |
321.42 |
Nombre IUPAC |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide |
InChI |
InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 |
Clave InChI |
LVJBASLGSATTOZ-FQEVSTJZSA-N |
SMILES |
C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |
Sinónimos |
(αS)-N,N-Dimethyl-N-oxido-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine; (αS)-N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine N-Oxide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



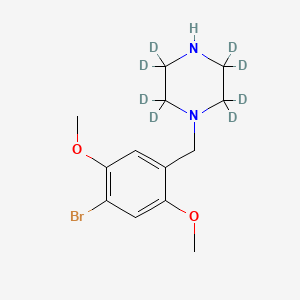
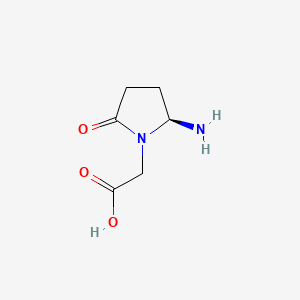

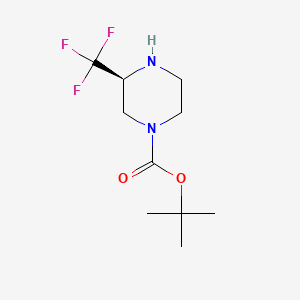
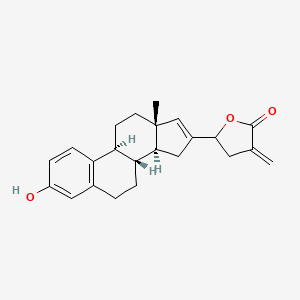
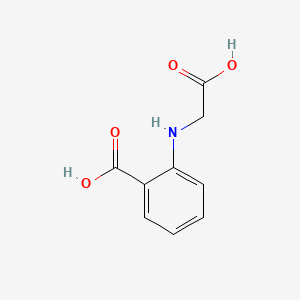
![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)
